

# Application Notes and Protocols for SR 146131 Administration in Rats

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## Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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These application notes provide detailed protocols for the administration of **SR 146131**, a potent and selective nonpeptide cholecystokinin 1 (CCK1) receptor agonist, to rats for research purposes. The document includes information on various administration routes, vehicle preparation, and experimental procedures. Quantitative data from published studies are summarized for comparison, and diagrams illustrating key pathways and workflows are provided.

## Data Presentation

The efficacy and pharmacokinetic profile of a compound can vary significantly depending on the route of administration. Below are tables summarizing key parameters for **SR 146131** based on available data.

Table 1: Efficacy of **SR 146131** on Food Intake in Fasted Rats by Oral Administration

Dose (mg/kg, p.o.)	Onset of Action	Notes
0.1	-	Dose-dependent reduction in food intake observed starting from this dose.[1][2]
0.3	-	Effective in reducing food intake stimulated by neuropeptide Y (1-36).[1][2]
0.03 - 3	1 hour post-administration	Dose range used in studies measuring food intake at various time points.[2]
10	-	Increased the number of Fos-positive cells in the hypothalamic paraventricular nucleus.[1][2]

Note: Specific quantitative data on the percentage of food intake reduction at each dose is not consistently reported across publicly available literature. Researchers should generate their own dose-response curves for their specific experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters of **SR 146131** in Rats (Data Not Available)

A comprehensive search of publicly available scientific literature did not yield specific pharmacokinetic data (Cmax, Tmax, AUC, Bioavailability) for **SR 146131** in rats for any route of administration. The following table is a template for researchers to populate with their own experimental data.

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
Oral (p.o.)	Data not available	Data not available	Data not available	Data not available	
Intravenous (i.v.)	Data not available	Data not available	Data not available	Not Applicable	
Intraperitoneal (i.p.)	Data not available	Data not available	Data not available	Data not available	
Subcutaneous (s.c.)	Data not available	Data not available	Data not available	Data not available	

## Experimental Protocols

### General Guidelines for All Administration Routes

- **Animal Model:** Male Sprague-Dawley rats are commonly used for studying the effects of **SR 146131** on food intake.[2]
- **Ethical Considerations:** All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
- **Sterility:** All solutions for parenteral administration (IV, IP, SC) must be sterile.
- **Vehicle:** The choice of vehicle is critical and should be tested for its own effects in control animals. A common vehicle for oral and intraperitoneal administration of **SR 146131** is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[1] For intravenous administration, the vehicle must be fully soluble and biocompatible.

### Protocol 1: Oral Administration (p.o.) for Food Intake Studies

This protocol is adapted from studies investigating the effect of **SR 146131** on food consumption in rats.[2]

Materials:

- **SR 146131**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Oral gavage needles (16-18 gauge, 2-3 inches in length for rats)
- Syringes
- Animal scale
- Male Sprague-Dawley rats
- Standard rat chow

Procedure:

- **Animal Acclimation:** Acclimate male Sprague-Dawley rats to a regular light-dark cycle and provide ad libitum access to food and water. For food intake studies, rats may be adapted to a restricted feeding schedule (e.g., access to food for 6 hours daily) for several days.[2]
- **Fasting:** Fast the rats for 18 hours prior to the experiment, with free access to water.[2]
- **SR 146131 Preparation:** Prepare a stock solution of **SR 146131** in DMSO. On the day of the experiment, dilute the stock solution with the appropriate vehicle to achieve the desired final concentrations (e.g., for doses of 0.03-3 mg/kg).
- **Dosing:**
  - Weigh each rat to determine the precise volume of the drug solution to administer.
  - Administer **SR 146131** or vehicle control orally using a gavage needle. The volume is typically 1-5 mL/kg.
- **Food Presentation:** One hour after administration, present a pre-weighed amount of food to each rat.[2]
- **Data Collection:** Measure the amount of food consumed at various time points (e.g., 1, 3, 6, and 23 hours) after food presentation.[2]

## Protocol 2: Intravenous Administration (i.v.)

No specific protocol for the intravenous administration of **SR 146131** in rats was found in the literature. The following is a general protocol based on standard laboratory procedures.

Materials:

- **SR 146131**
- Sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like cyclodextrin)
- Syringes and needles (23-27 gauge for rat tail vein)
- Restraining device for rats
- Warming lamp (optional, to dilate the tail vein)

Procedure:

- **SR 146131** Preparation: Prepare a sterile, injectable solution of **SR 146131** in a suitable vehicle. The final concentration should be calculated based on the desired dose and an injection volume of approximately 1-5 mL/kg.
- Animal Restraint: Place the rat in a restraining device to secure the animal and expose the tail.
- Vein Dilation: If necessary, warm the tail using a warming lamp to dilate the lateral tail veins.
- Injection:
  - Disinfect the injection site on the tail with an alcohol swab.
  - Insert the needle into the lateral tail vein at a shallow angle.
  - Administer the solution as a slow bolus injection.
- Post-injection Monitoring: Observe the animal for any adverse reactions following the injection.

## Protocol 3: Intraperitoneal Administration (i.p.)

The following is a general protocol for intraperitoneal injection in rats.

Materials:

- **SR 146131**
- Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Syringes and needles (23-25 gauge)

Procedure:

- **SR 146131** Preparation: Prepare a sterile solution or suspension of **SR 146131** in the chosen vehicle. The injection volume should be in the range of 1-10 mL/kg.
- Animal Restraint: Manually restrain the rat, turning it to expose the abdomen.
- Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
- Injection:
  - Insert the needle at a 30-45 degree angle into the peritoneal cavity.
  - Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.
  - Inject the solution.
- Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

## Protocol 4: Subcutaneous Administration (s.c.)

The following is a general protocol for subcutaneous injection in rats.

Materials:

- **SR 146131**
- Sterile vehicle
- Syringes and needles (25 gauge)

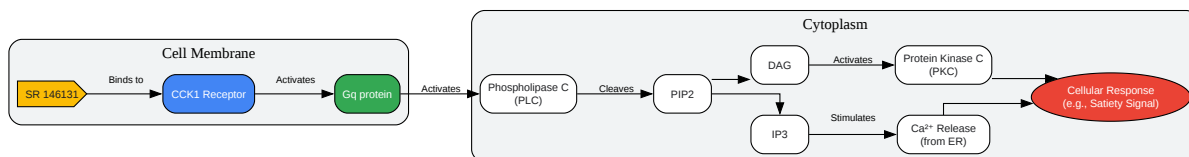
Procedure:

- **SR 146131** Preparation: Prepare a sterile solution or suspension of **SR 146131**. The recommended injection volume is typically 1-10 mL/kg.
- Animal Restraint: Manually restrain the rat.
- Injection Site: Lift the loose skin between the shoulder blades to form a "tent".
- Injection:
  - Insert the needle into the base of the skin tent.
  - Aspirate to ensure a blood vessel has not been entered.
  - Inject the solution into the subcutaneous space.
- Post-injection Monitoring: Gently massage the injection site to aid dispersion and monitor the animal for any local reactions.

## Visualizations

### CCK1 Receptor Signaling Pathway

**SR 146131** is an agonist for the Cholecystokinin 1 (CCK1) receptor, which is a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor initiates a cascade of intracellular signaling events.



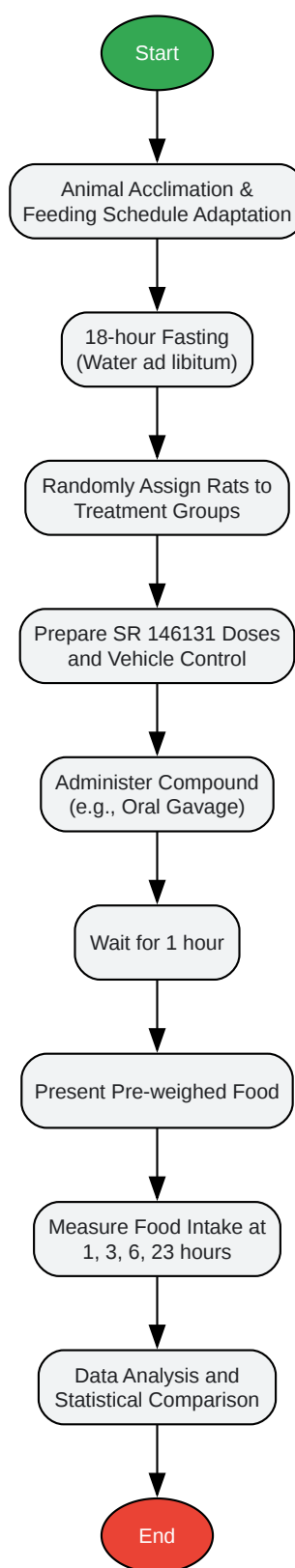
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Caption: **SR 146131** activates the CCK1 receptor, leading to downstream signaling.

## Experimental Workflow for a Food Intake Study

The following diagram outlines the typical workflow for an in vivo study investigating the effect of **SR 146131** on food intake in rats.



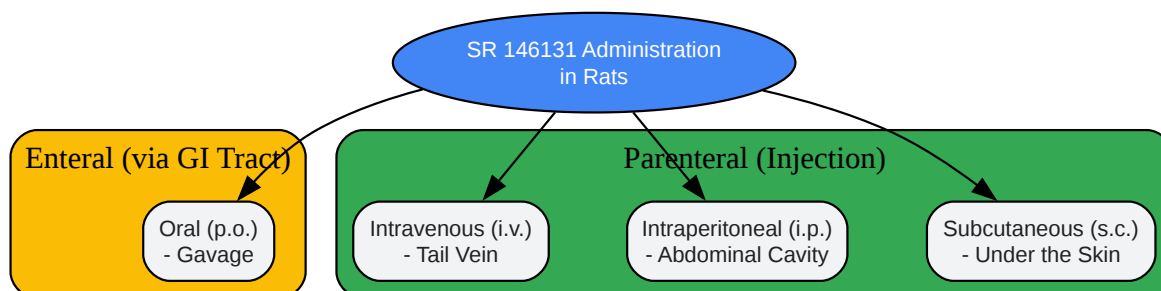


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Caption: Workflow for assessing **SR 146131**'s effect on rat food intake.

## Logical Relationship of Administration Routes

This diagram illustrates the different routes of administration and their classification.



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Caption: Classification of **SR 146131** administration routes in rats.

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## References

- 1. Food deprivation increases oral and intravenous drug intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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